5-Iodo-2-methoxypyrimidine

概要

説明

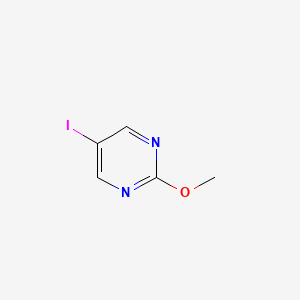

5-Iodo-2-methoxypyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. The methoxy group at position 2 and the iodo substituent at position 5 in 5-iodo-2-methoxypyrimidine suggest that it could be a versatile intermediate for various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with iodo and methoxy substituents, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . Although not directly related to 5-iodo-2-methoxypyrimidine, this method could potentially be adapted for its synthesis. Additionally, the synthesis of related compounds, such as 5-(1-methoxy-2-iodoethyl)-2'-deoxyuridine, has been achieved through regiospecific addition reactions and subsequent treatment with methanolic sulfuric acid .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to influence the overall molecular conformation and reactivity. For example, the X-ray crystal structures of certain pyrimidine derivatives have been reported, providing insights into their molecular geometry . While the exact structure of 5-iodo-2-methoxypyrimidine is not detailed in the provided papers, it can be inferred that the presence of the methoxy and iodo groups would affect its electronic properties and potentially its crystal structure.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For instance, 5-pyrimidylboronic acid and its derivatives have been synthesized and used in Suzuki cross-coupling reactions to yield various heteroarylpyrimidines . Similarly, 5-iodo-2-methoxypyrimidine could potentially participate in such reactions as a substrate or intermediate. The reactivity of the iodo group in particular makes it a valuable functional group for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-iodo-2-methoxypyrimidine would be influenced by its functional groups. For example, the presence of a methoxy group could affect its solubility in organic solvents, while the iodo substituent could impact its density and molecular weight. The tautomerism of a related compound, 5-fluoro-4-hydroxy-2-methoxypyrimidine, has been studied, revealing the conditions that stabilize its zwitterionic tautomer . Such studies on tautomerism and solvation effects provide valuable information on the behavior of pyrimidine derivatives in different environments.

科学的研究の応用

Antiviral Activity

5-Iodo-2-methoxypyrimidine derivatives have been studied for their antiviral properties. Specifically, 5-substituted-2,4-diaminopyrimidines, which include 5-iodo derivatives, demonstrated marked inhibition of retrovirus replication in cell culture, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These compounds exhibited antiretroviral activity comparable to reference drugs like adefovir and tenofovir, with minimal toxicity at certain concentrations (Hocková et al., 2003).

Environmental Applications

The compound has been used in studies related to the electrochemical treatment of wastewater containing anticancer drugs. A study utilized a tubular porous electrode electrocatalytic reactor for the treatment of wastewater with 5-Fluoro-2-Methoxypyrimidine, achieving significant removal of contaminants and enhancing the biodegradability of the wastewater. This study highlights the potential environmental applications of 5-Iodo-2-methoxypyrimidine in waste treatment processes (Zhang et al., 2016).

Synthetic Chemistry

5-Iodo-2-methoxypyrimidine derivatives have been explored in various synthetic chemistry applications. For instance, the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives indicates its utility in creating novel chemical structures. This process involves a Hofmann–Löffler–Freytag reaction, highlighting its potential use in synthesizing complex organic compounds (Lechel et al., 2012).

Radiochemical Synthesis

In radiochemistry, 5-Iodo-2-methoxypyrimidine derivatives have been used in the synthesis of radioligands. For example, the synthesis of 5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a radioligand for nicotinic acetylcholine receptors, utilized a derivative of 5-Iodo-2-methoxypyrimidine. Such compounds are significant in developing diagnostic tools and understanding receptor functions in various neurological disorders (Horti et al., 1999).

Nucleoside Analogues Synthesis

5-Iodo-2-methoxypyrimidine is also important in the synthesis of nucleoside analogues, which are crucial in antiviral and anticancer research. The creation of 6-O-cyclopyrimidine nucleosides from 5-iodopyrimidine nucleosides demonstrates its role in developing novel therapeutic agents (Maruyama & Honjo, 1979).

Physicochemical Studies

Studies on 5-Iodo-2-methoxypyrimidine derivatives contribute to understanding the physicochemical properties of pyrimidine nucleosides, which are essential in biochemistry and pharmaceutical sciences. Research on the solubilities of different pyrimidine derivatives, including 5-Iodo-2-methoxypyrimidine, in various solvents provides insights into their behavior in biological systems and potential pharmaceutical applications (Liu et al., 2010).

Safety and Hazards

将来の方向性

While specific future directions for 5-Iodo-2-methoxypyrimidine are not mentioned in the search results, a related compound, IPdR, has been used in phase 0 trials for patients with advanced malignancies . This suggests potential future applications of 5-Iodo-2-methoxypyrimidine in medicinal chemistry.

作用機序

Target of Action

5-Iodo-2-methoxypyrimidine is a pyrimidine derivative . Pyrimidine derivatives have been studied for their biological activities and have been found to play crucial roles in various biochemical processes . .

Mode of Action

A related compound, 5-iodo-2-pyrimidinone deoxyribonucleoside (ipdr), has been found to exert its anti-herpes simplex virus type 2 (hsv-2) action through the inhibition of hsv dna synthesis

Biochemical Pathways

It’s known that pyrimidine derivatives can be incorporated into dna and rna, potentially affecting various biochemical pathways .

Pharmacokinetics

A preclinical study on a related compound, 5-Iodo-2-deoxypyrimidinone-2′-deoxyribose (IPdR), has been conducted, which might provide some insights into the potential pharmacokinetics of 5-Iodo-2-methoxypyrimidine .

Result of Action

Given its potential similarity to other pyrimidine derivatives, it may be involved in the inhibition of dna synthesis, potentially leading to antiviral effects .

特性

IUPAC Name |

5-iodo-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWROBHLYCJFWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441106 | |

| Record name | Pyrimidine, 5-iodo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101803-06-9 | |

| Record name | Pyrimidine, 5-iodo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)